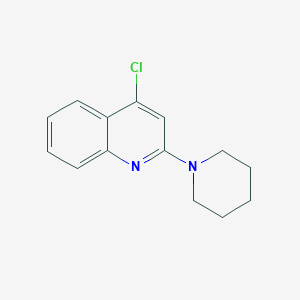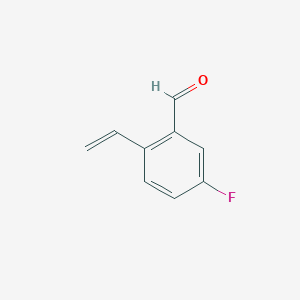
5-Fluoro-2-vinyl-benzaldehyde
Overview
Description
5-Fluoro-2-vinyl-benzaldehyde (FVB) is an organic compound with the chemical formula C9H7FO. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . The fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Molecular Structure Analysis
The molecular formula of this compound is C9H7FO. The molecular weight is 150.15 g/mol.Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Scientific Research Applications
Nucleophilic Cyclization
- Cyclization of 1,1-Difluoro-1-Alkenes : A study by Ichikawa, Wada, Fujiwara, and Sakoda (2002) explored the cyclization of 1,1-difluoro-1-alkenes with various nucleophiles. The process involved intramolecular nucleophilic substitution, leading to the formation of 2-fluorinated indole, benzo[b]furan, and benzo[b]thiophene.
Synthesis of Complex Molecules
- Directing Group Assisted C-H Imidation : Wu et al. (2021) developed a method for direct ortho-C-H imidation of benzaldehydes, which could be used for synthesizing quinazoline and fused isoindolinone scaffolds. This technique used 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group (Wu et al., 2021).
Heterocyclic Synthesis
- Synthesis of Benzoxazines and Benzoxazepin-5-Ones : Meiresonne, Verniest, de Kimpe, and Mangelinckx (2015) investigated the synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones using N-Benzoyl β,β-difluoroenamides and fluoroynamides (Meiresonne et al., 2015).
Catalysis and Reaction Studies
- Pd-Catalyzed Methylation and Fluorination : Chen and Sorensen (2018) achieved direct ortho C-H methylation and fluorination of benzaldehydes using a Pd-catalysis process (Chen & Sorensen, 2018).
Asymmetric Synthesis
- Asymmetric Hydroacylation : Kundu, McCullagh, and Morehead (2005) utilized asymmetric rhodium-catalyzed hydroacylation for synthesizing 3-substituted indanones using 2-vinyl benzaldehyde (Kundu, McCullagh, & Morehead, 2005).
Organic Chemistry Applications
- Enantioselective Allylation : Hessler, Betík, Kadlčíková, Belle, and Kotora (2014) conducted a study on the allylation of ortho-substituted benzaldehydes, focusing on ortho-vinyl and alkynyl benzaldehydes for the preparation of chiral compounds (Hessler et al., 2014).
Polymer Synthesis
- Synthesis of Polymerizable Fluorosurfactant : Wadekar, Jager, Sudhölter, and Picken (2010) described the synthesis of a polymerizable fluorinated surfactant using 4-bromobenzaldehyde, demonstrating its potential in constructing nanostructured proton-conducting membranes (Wadekar et al., 2010).
Safety and Hazards
Future Directions
Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . They can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have shown important antimicrobial properties , indicating potential future directions for research and applications.
Properties
IUPAC Name |
2-ethenyl-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGKENUEKMBDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




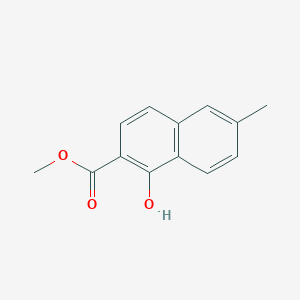


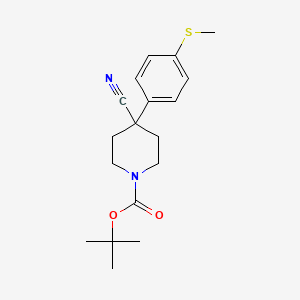
![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
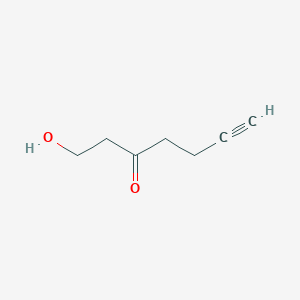
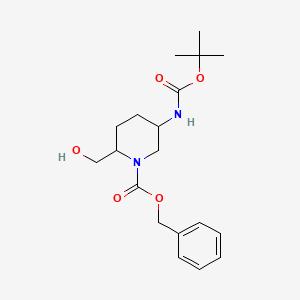
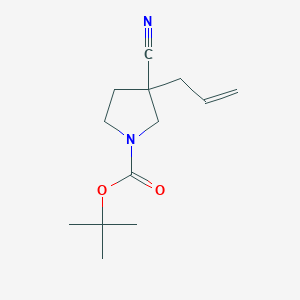
![2-amino-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B1409486.png)
![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)
